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molecular formula C8H4Br2O2 B1337647 2,5-Dibromoterephthalaldehyde CAS No. 63525-48-4

2,5-Dibromoterephthalaldehyde

Cat. No. B1337647
M. Wt: 291.92 g/mol
InChI Key: VSUKSWCSOBXUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04657708

Procedure details

Unpurified 2,5-dibromo-α,α,α',α'-tetraacetoxy-1,4-xylene (60.5 g, 0.122 mole) was dissolved with stirring in three liters of hot ethanol. Then 450 ml of water was added followed by 75 ml of concentrated sulfuric acid which was added very slowly. After being allowed to reflux for an hour, the reaction mixture was diluted with 900 ml of hot water. Cooling overnight at -10° C. resulted in the recrystallization of 30.9 g (87% yield) of 2,5-dibromoterephthalaldehyde, mp 184°-189° C. (lit 189°-190.5° C.) which was isolated by filtration.
Name
2,5-dibromo-α,α,α',α'-tetraacetoxy-1,4-xylene
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three
Name
Quantity
900 mL
Type
solvent
Reaction Step Four
Name
Quantity
450 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH:8](OC(=O)C)[O:9]C(=O)C)[C:5]([Br:17])=[CH:4][C:3]=1[CH:18](OC(=O)C)[O:19]C(=O)C.S(=O)(=O)(O)O>C(O)C.O>[Br:1][C:2]1[CH:7]=[C:6]([CH:8]=[O:9])[C:5]([Br:17])=[CH:4][C:3]=1[CH:18]=[O:19]

Inputs

Step One
Name
2,5-dibromo-α,α,α',α'-tetraacetoxy-1,4-xylene
Quantity
60.5 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C(OC(C)=O)OC(C)=O)Br)C(OC(C)=O)OC(C)=O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
900 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added very slowly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an hour

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C(=C1)C=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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